(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine
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Overview
Description
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is a chiral compound featuring a piperazine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine typically involves the following steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the 2,3-dihydrobenzo[b][1,4]dioxin moiety reacts with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using microwave irradiation to reduce reaction times and improve yields . Additionally, copper-catalyzed coupling reactions can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted piperazines.
Scientific Research Applications
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
Pregnenolone: A steroid hormone with a similar structural framework.
Uniqueness
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1213339-00-4 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.26764 |
Synonyms |
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine |
Origin of Product |
United States |
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